4-[(2,5-Difluorophenyl)methoxy]-2-methylbenzenethiol
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Overview
Description
The compound with the identifier “4-[(2,5-Difluorophenyl)methoxy]-2-methylbenzenethiol” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Difluorophenyl)methoxy]-2-methylbenzenethiol involves several steps, each requiring specific reaction conditions. The exact synthetic routes and conditions are often proprietary, but general methods include:
Hydrothermal Synthesis: This method involves reacting the precursor materials in a high-pressure, high-temperature aqueous environment.
Sol-Gel Process: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Impregnation Method: This involves the deposition of the active component onto a support material.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include:
Batch Processing: Producing the compound in large batches.
Continuous Flow Processing: A more efficient method where reactants are continuously fed into the reactor, and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Difluorophenyl)methoxy]-2-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: Involves the loss of electrons, often using oxidizing agents like potassium permanganate.
Reduction: Involves the gain of electrons, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one atom or group by another, often using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-[(2,5-Difluorophenyl)methoxy]-2-methylbenzenethiol has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in cellular processes.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,5-Difluorophenyl)methoxy]-2-methylbenzenethiol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
CID 123456789: Another compound with similar catalytic properties.
CID 987654321: Known for its role in biological processes.
CID 112233445: Used in industrial applications for material production.
Uniqueness
4-[(2,5-Difluorophenyl)methoxy]-2-methylbenzenethiol stands out due to its unique combination of properties, such as its high stability under various conditions and its versatility in different applications. This makes it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
4-[(2,5-difluorophenyl)methoxy]-2-methylbenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2OS/c1-9-6-12(3-5-14(9)18)17-8-10-7-11(15)2-4-13(10)16/h2-7,18H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSWJJPQJQUTST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)F)F)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)F)F)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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